ETHYL 3-AMINO-1-(3-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE
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Overview
Description
Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate: is a complex organic compound that belongs to the class of benzochromenes. . The unique structure of this compound, which includes a benzo[f]chromene core fused with a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ethanolic piperidine solution . This reaction leads to the formation of the desired benzochromene compound. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antileishmanial, and antioxidant activities, making it a potential candidate for drug development.
Biology: Its biological activities are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological activity being studied. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Ethyl 3-amino-1-(3-pyridyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound has a similar benzochromene core but with different substituents, leading to variations in biological activity.
2-Aminothiazole-based compounds: These compounds also exhibit diverse biological activities and are used in drug development. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-1-pyridin-3-yl-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)19-17(14-7-5-11-23-12-14)18-15-8-4-3-6-13(15)9-10-16(18)26-20(19)22/h3-12,17H,2,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKOKFCWXKARIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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